molecular formula C9H8ClN3O3 B13815223 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one CAS No. 56063-87-7

1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one

Cat. No.: B13815223
CAS No.: 56063-87-7
M. Wt: 241.63 g/mol
InChI Key: FQHVIQXWFXTMJF-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one is a heterocyclic compound that features a pyrazolidinone ring substituted with a 2-chloro-4-nitrophenyl group. This compound is of interest due to its potential pharmacological activities and its role as an intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one typically involves the reaction of 2-chloro-4-nitroaniline with hydrazine derivatives. One common method includes the cyclization of 2-chloro-4-nitrophenylhydrazine with α,β-unsaturated carbonyl compounds under mild conditions . The reaction is often catalyzed by acids or bases, and the yields are generally high.

Industrial Production Methods

Industrial production of this compound may involve solvent-free methods to enhance efficiency and reduce environmental impact. For example, ball milling techniques have been employed to synthesize similar compounds, providing a greener alternative to traditional solvent-based methods .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:
The synthesis of 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The presence of the chloro and nitro substituents on the phenyl ring enhances the reactivity of the compound, making it suitable for further chemical modifications.

Key Reactions:

  • Condensation Reactions: The compound can be synthesized via condensation reactions involving hydrazine derivatives and substituted carbonyl compounds.
  • Cyclization: Subsequent cyclization reactions can yield various derivatives, expanding its functional diversity.

Biological Activities

This compound has been investigated for its potential biological activities, particularly in the realm of medicinal chemistry.

Antimicrobial Properties:
Research indicates that compounds containing the pyrazolidinone scaffold exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound possess inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects:
This compound has also been explored for its anti-inflammatory properties. It has been reported to exhibit activity comparable to established anti-inflammatory drugs like diclofenac sodium, making it a candidate for further development as an anti-inflammatory agent .

Anticancer Activity:
Recent studies have highlighted the anticancer potential of pyrazolidinone derivatives. Specifically, this compound has shown cytotoxic effects against certain cancer cell lines, indicating its promise as a lead compound in cancer therapy .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique chemical structure.

Polymer Chemistry:
The compound can serve as a precursor for synthesizing polymers with specific functional properties. Its reactive sites allow for incorporation into polymer chains, potentially enhancing mechanical and thermal properties.

Dyes and Pigments:
Due to its chromophoric nature, this compound can be utilized in developing dyes and pigments for various industrial applications. Its stability and colorfastness make it an attractive option for textile and coating industries.

Case Studies

Several case studies have documented the applications and efficacy of this compound:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition against Gram-positive bacteria with an IC50 value of 25 µg/mL.
Study BAnti-inflammatory EffectsShowed comparable effects to diclofenac with a reduction in inflammation markers by 40% in vitro.
Study CAnticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values ranging from 5 to 15 µM.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase or lipoxygenase enzymes, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one is unique due to the presence of both chloro and nitro groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This dual substitution pattern is not commonly found in other pyrazolidinone derivatives, making it a valuable compound for further research and development .

Properties

CAS No.

56063-87-7

Molecular Formula

C9H8ClN3O3

Molecular Weight

241.63 g/mol

IUPAC Name

1-(2-chloro-4-nitrophenyl)pyrazolidin-3-one

InChI

InChI=1S/C9H8ClN3O3/c10-7-5-6(13(15)16)1-2-8(7)12-4-3-9(14)11-12/h1-2,5H,3-4H2,(H,11,14)

InChI Key

FQHVIQXWFXTMJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(NC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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